molecular formula C10H11BrFN B13057981 (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine

(S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B13057981
M. Wt: 244.10 g/mol
InChI Key: JTUHGZHAMMIAAS-JTQLQIEISA-N
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Description

(S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-bromo-2-fluorobenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorophenyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve heating or the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as lactams or carboxylic acids.

    Reduction Products: Dehalogenated compounds or modified fluorophenyl derivatives.

Scientific Research Applications

(S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (S)-2-(5-Bromo-2-chlorophenyl)pyrrolidine
  • (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine
  • (S)-2-(5-Bromo-2-iodophenyl)pyrrolidine

Comparison: (S)-2-(5-Bromo-2-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the fluorine atom can influence the compound’s reactivity, stability, and biological activity. The presence of fluorine often enhances the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(5-bromo-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

JTUHGZHAMMIAAS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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